molecular formula C14H12FN5O B15000216 2-amino-4-[2-(2-fluorobenzyl)-2H-tetrazol-5-yl]phenol

2-amino-4-[2-(2-fluorobenzyl)-2H-tetrazol-5-yl]phenol

Cat. No.: B15000216
M. Wt: 285.28 g/mol
InChI Key: RAZQUEYPLUBUMV-UHFFFAOYSA-N
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Description

2-AMINO-4-{2-[(2-FLUOROPHENYL)METHYL]-2H-1,2,3,4-TETRAZOL-5-YL}PHENOL is a complex organic compound that features a phenol group, an amino group, and a fluorophenyl group attached to a tetrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-AMINO-4-{2-[(2-FLUOROPHENYL)METHYL]-2H-1,2,3,4-TETRAZOL-5-YL}PHENOL typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Tetrazole Ring: This can be achieved by reacting an appropriate nitrile with sodium azide under acidic conditions.

    Attachment of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic substitution reaction.

    Introduction of the Amino Group: This step often involves the reduction of a nitro group to an amino group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.

    Phenol Group Formation: The phenol group can be introduced through a hydroxylation reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

2-AMINO-4-{2-[(2-FLUOROPHENYL)METHYL]-2H-1,2,3,4-TETRAZOL-5-YL}PHENOL can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to a quinone.

    Reduction: The nitro group can be reduced to an amino group.

    Substitution: The fluorine atom can be substituted with other nucleophiles.

    Coupling Reactions: The amino group can participate in coupling reactions to form amides or other derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Coupling Reactions: Carbodiimides or other coupling agents.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted phenols.

    Coupling Reactions: Amides or other coupled products.

Scientific Research Applications

2-AMINO-4-{2-[(2-FLUOROPHENYL)METHYL]-2H-1,2,3,4-TETRAZOL-5-YL}PHENOL has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate and its biological activity against various diseases.

    Materials Science: It is used in the development of new materials with specific properties such as fluorescence or conductivity.

    Industrial Chemistry: It serves as a precursor for the synthesis of other complex organic compounds.

Mechanism of Action

The mechanism of action of 2-AMINO-4-{2-[(2-FLUOROPHENYL)METHYL]-2H-1,2,3,4-TETRAZOL-5-YL}PHENOL involves its interaction with specific molecular targets. The amino and phenol groups can form hydrogen bonds with biological molecules, while the fluorophenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-AMINO-4-FLUOROPHENOL: Similar structure but lacks the tetrazole ring.

    2-AMINO-4-(2-FLUOROPHENYL)PHENOL: Similar structure but lacks the tetrazole ring.

    2-AMINO-4-(2-FLUOROPHENYL)TETRAZOLE: Similar structure but lacks the phenol group.

Uniqueness

2-AMINO-4-{2-[(2-FLUOROPHENYL)METHYL]-2H-1,2,3,4-TETRAZOL-5-YL}PHENOL is unique due to the presence of both the tetrazole ring and the phenol group, which confer distinct chemical properties and potential biological activities. The combination of these functional groups allows for a wide range of chemical modifications and applications.

Properties

Molecular Formula

C14H12FN5O

Molecular Weight

285.28 g/mol

IUPAC Name

2-amino-4-[2-[(2-fluorophenyl)methyl]tetrazol-5-yl]phenol

InChI

InChI=1S/C14H12FN5O/c15-11-4-2-1-3-10(11)8-20-18-14(17-19-20)9-5-6-13(21)12(16)7-9/h1-7,21H,8,16H2

InChI Key

RAZQUEYPLUBUMV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CN2N=C(N=N2)C3=CC(=C(C=C3)O)N)F

Origin of Product

United States

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